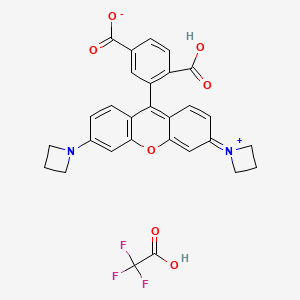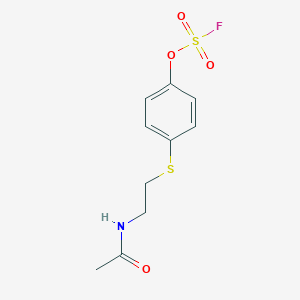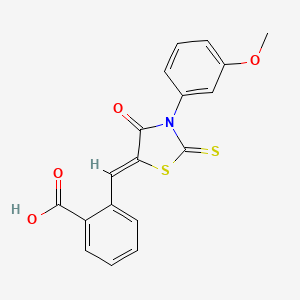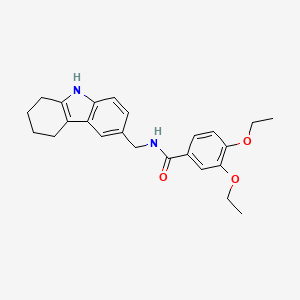
JF549 (Tfa)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JF549 (Tfa), also known as Janelia Fluor 549, is a yellow fluorescent dye . It is supplied with an NHS ester reactive group for the labeling of primary amines . It is suitable for live cell imaging and can be used in various applications such as flow cytometry, confocal microscopy, and super-resolution microscopy (SRM) including dSTORM and STED .
Molecular Structure Analysis
The chemical name of JF549 (Tfa) is 3,6-Di-1-azetidinyl-9-[2-carboxy-5-[[2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]xanthylium, inner salt .Physical and Chemical Properties Analysis
JF549 (Tfa) has a quantum yield of 0.88 and an extinction coefficient of 101,000 M^-1 cm^-1 . It also has an A280 correction factor of 0.169 and a lactone-zwitterion equilibrium constant (K L-Z) of 3.5 .Wissenschaftliche Forschungsanwendungen
Fluorescent Analog Development
- Fluorescent Analogs for Antimalarial Agents : A study by Kiakos et al. (2018) developed HxTfA 4, a fluorescent analog of a potent cytotoxic and antimalarial agent, TfA 3. This compound is being explored for the development of an antimalarial vaccine, PlasProtect®. HxTfA shows promise in probing the cellular fate of TfA using confocal microscopy, particularly in assessing nuclear localization, and exhibits in vitro cytotoxicity against human lung carcinoma cells and Plasmodium falciparum (Kiakos et al., 2018).
Imaging and Sensor Technology
- High-Dynamic-Range Image Sensor in TFA Technology : Lule et al. (1999) focus on a TFA sensor for automotive vision systems, demonstrating its ability to adapt individual pixel sensitivity to local illumination intensity. This technology provides a dynamic range of 120-dB minimum along with high local contrast, showcasing TFA's utility in advanced imaging systems (Lule, Schneider, & Böhm, 1999).
Superconductor Research
- Advanced TFA-MOD Process for Coated Conductors : Tokunaga et al. (2004) investigated the metalorganic deposition (MOD) process using metal trifluoroacetates (TFA) in fabricating YBa2Cu3O7-x coated conductors. This study aimed to shorten the calcination time and improve high critical current density (Jc) performance, which is crucial for low-cost fabrication processes in superconducting materials (Tokunaga et al., 2004).
Analytical and Chromatography Techniques
- HILIC-ESI/MS/MS Bioanalysis : Shou and Naidong (2005) explored the use of trifluoroacetic acid (TFA) in hydrophilic interaction chromatography-electrospray tandem mass spectrometry (HILIC-ESI/MS/MS) for the analysis of basic compounds. Their work suggests methods to minimize the negative effects of TFA, thereby enhancing signal sensitivity in bioanalysis (Shou & Naidong, 2005).
Molecular Imaging
- Gas Cluster Ion Beams in Imaging Mass Spectrometry : Angerer et al. (2015) demonstrated the use of gas cluster ion beams (GCIBs) in combination with trifluoroacetic acid (TFA) vapor exposure for imaging lipids in mouse brain sections. This approach facilitates high-resolution, high-mass imaging, enhancing TOF-SIMS imaging in neurological studies (Angerer, Dowlatshahi Pour, Malmberg, & Fletcher, 2015).
Composite Material Analysis
- Transformation Field Analysis (TFA) in Composite Materials : Covezzi et al. (2016) proposed a new mixed nonuniform TFA homogenization technique for analyzing the mechanical response of heterogeneous materials. This technique, based on a stress variational formulation, provides insights into the behavior of composite materials under stress (Covezzi, Miranda, Marfia, & Sacco, 2016).
Wirkmechanismus
Target of Action
Janelia Fluor 549 (TFA), also known as JF549 (Tfa) or Janelia Fluor® 549, free acid, is a fluorescent dye . It is primarily used to label proteins of interest in biological assays . The primary targets of JF549 are proteins that can be labeled using bioorthogonal chemistry and unnatural amino acid technology .
Mode of Action
JF549 is cell permeable and can be coupled directly to a protein of interest . This coupling is achieved using bioorthogonal chemistry, a type of chemical reaction that occurs inside living organisms without interfering with native biochemical processes . The dye has an absorption maximum (λab (max)) of 549 nm and an emission maximum (λem (max)) of 571 nm , allowing it to be detected using fluorescence microscopy techniques.
Biochemical Pathways
The specific biochemical pathways affected by JF549 depend on the protein it is coupled to. For example, when coupled to tubulin, a protein involved in cell division, JF549 can be used to visualize and study the process of mitosis .
Pharmacokinetics
It is known that the dye is cell permeable , suggesting that it can cross cell membranes and reach intracellular targets. The dye’s solubility, stability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on the specifics of the experimental setup, including the type of cells used and the conditions under which the experiment is conducted.
Result of Action
The result of JF549’s action is the labeling of the target protein, which can then be visualized using fluorescence microscopy techniques . This allows researchers to track the location and movement of the protein within cells, providing valuable insights into cellular processes and functions.
Action Environment
The efficacy and stability of JF549 can be influenced by various environmental factors. For instance, the dye is sensitive to light and should be protected from it to prevent photobleaching . Additionally, the dye should be stored under nitrogen at -20°C . The pH and temperature of the experimental environment can also affect the dye’s fluorescence properties. Therefore, these factors should be carefully controlled during experiments to ensure reliable and accurate results.
Biochemische Analyse
Biochemical Properties
Janelia Fluor 549 (TFA) plays a significant role in biochemical reactions. It can be coupled directly to a protein of interest using bioorthogonal chemistry and unnatural amino acid technology . This interaction with proteins and other biomolecules is crucial for its function as a fluorescent label.
Cellular Effects
Janelia Fluor 549 (TFA) has profound effects on various types of cells and cellular processes. It is cell permeable, which allows it to influence cell function . Its impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through its ability to label and visualize these processes.
Molecular Mechanism
The mechanism of action of Janelia Fluor 549 (TFA) is based on its ability to absorb and emit light. When it absorbs a photon, it gets excited to a higher energetic state. As it relaxes, it emits a photon of a different (longer) wavelength, which is detected as fluorescence . This property allows it to bind to biomolecules and visualize them under a microscope.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Janelia Fluor 549 (TFA) exhibits excellent photostability, making it a useful tool for long-term imaging experiments . Its stability and lack of degradation over time allow for consistent and reliable results in both in vitro and in vivo studies .
Metabolic Pathways
While Janelia Fluor 549 (TFA) is not directly involved in metabolic pathways, it can be used to study these pathways by labeling and visualizing the enzymes, cofactors, and metabolites involved .
Transport and Distribution
Janelia Fluor 549 (TFA) is transported and distributed within cells and tissues due to its cell permeability . It can interact with various transporters or binding proteins, influencing its localization or accumulation within the cell.
Subcellular Localization
The subcellular localization of Janelia Fluor 549 (TFA) depends on the biomolecule it is attached to. It does not have any inherent targeting signals or post-translational modifications that direct it to specific compartments or organelles. When attached to a biomolecule that does, it can be used to visualize the localization of that biomolecule .
Eigenschaften
IUPAC Name |
3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O5.C2HF3O2/c30-26(31)16-3-6-19(27(32)33)22(13-16)25-20-7-4-17(28-9-1-10-28)14-23(20)34-24-15-18(5-8-21(24)25)29-11-2-12-29;3-2(4,5)1(6)7/h3-8,13-15H,1-2,9-12H2,(H-,30,31,32,33);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUAWSMWTYTASE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=CC3=C(C=C2)C(=C4C=CC(=[N+]5CCC5)C=C4O3)C6=C(C=CC(=C6)C(=O)[O-])C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23F3N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,5-dichloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzamide](/img/structure/B2453905.png)

![(Z)-ethyl 2-((2-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2453911.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-chloro-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride](/img/structure/B2453913.png)
![N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2453914.png)
![1-(azepan-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2453915.png)

![Ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate](/img/structure/B2453918.png)
![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-3,4-difluorobenzene-1-sulfonamide](/img/structure/B2453919.png)
![N-(3-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2453920.png)

![5-bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide](/img/structure/B2453926.png)
![7-(Propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2453927.png)

